Cas no 1821738-83-3 ((1S,3R)-3-Methoxy-cyclohexylamine)

(1S,3R)-3-Methoxy-cyclohexylamine is a chiral cyclohexylamine derivative featuring a methoxy substituent at the 3-position. Its stereospecific (1S,3R) configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals requiring precise stereochemistry. The methoxy group enhances solubility and reactivity, facilitating its use in nucleophilic reactions or as a building block for complex molecular architectures. This compound is often employed in the synthesis of bioactive molecules, including ligands and catalysts, due to its rigid cyclohexane backbone and functional versatility. High enantiomeric purity and stability under standard conditions further contribute to its utility in research and industrial applications.
(1S,3R)-3-Methoxy-cyclohexylamine structure
1821738-83-3 structure
Product name:(1S,3R)-3-Methoxy-cyclohexylamine
CAS No:1821738-83-3
MF:C7H15NO
MW:129.200102090836
MDL:MFCD26954742
CID:4619647

(1S,3R)-3-Methoxy-cyclohexylamine Chemical and Physical Properties

Names and Identifiers

    • (1S,3R)-3-Methoxy-cyclohexylamine
    • (1S,3R)-3-methoxycyclohexan-1-amine
    • 1beta-Methoxycyclohexane-3beta-amine
    • NE64468
    • SB30461
    • SB34502
    • MDL: MFCD26954742
    • Inchi: 1S/C7H15NO/c1-9-7-4-2-3-6(8)5-7/h6-7H,2-5,8H2,1H3/t6-,7+/m0/s1
    • InChI Key: JQGZGROVQGEGIO-NKWVEPMBSA-N
    • SMILES: O(C)[C@@H]1CCC[C@@H](C1)N

Computed Properties

  • Exact Mass: 129.115364102 g/mol
  • Monoisotopic Mass: 129.115364102 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 85
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 129.20
  • XLogP3: 0.5
  • Topological Polar Surface Area: 35.2

(1S,3R)-3-Methoxy-cyclohexylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1004827-250mg
(1S,3R)-3-Methoxy-cyclohexylamine
1821738-83-3 95%
250mg
$950 2024-06-08
eNovation Chemicals LLC
Y1004827-1g
(1S,3R)-3-Methoxy-cyclohexylamine
1821738-83-3 95%
1g
$2235 2024-06-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1379-250mg
(1S,3R)-3-Methoxy-cyclohexylamine
1821738-83-3 97%
250mg
3985.8CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1379-50mg
(1S,3R)-3-Methoxy-cyclohexylamine
1821738-83-3 97%
50mg
1653.68CNY 2021-05-07
eNovation Chemicals LLC
Y1004827-500mg
(1S,3R)-3-Methoxy-cyclohexylamine
1821738-83-3 95%
500mg
$1545 2024-06-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1379-50mg
(1S,3R)-3-Methoxy-cyclohexylamine
1821738-83-3 97%
50mg
¥3480.09 2025-01-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1379-1g
(1S,3R)-3-Methoxy-cyclohexylamine
1821738-83-3 97%
1g
¥17470.39 2025-01-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1379-500mg
(1S,3R)-3-Methoxy-cyclohexylamine
1821738-83-3 97%
500mg
¥12066.64 2025-01-21
eNovation Chemicals LLC
Y1004827-50mg
(1S,3R)-3-Methoxy-cyclohexylamine
1821738-83-3 95%
50mg
$455 2025-02-26
eNovation Chemicals LLC
Y1004827-500mg
(1S,3R)-3-Methoxy-cyclohexylamine
1821738-83-3 95%
500mg
$1545 2025-02-26

Additional information on (1S,3R)-3-Methoxy-cyclohexylamine

Exploring the Properties and Applications of (1S,3R)-3-Methoxy-cyclohexylamine (CAS No. 1821738-83-3)

(1S,3R)-3-Methoxy-cyclohexylamine (CAS No. 1821738-83-3) is a chiral amine derivative with significant potential in pharmaceutical and chemical research. Its unique stereochemistry, characterized by the 1S,3R configuration and a methoxy group at the 3-position of the cyclohexane ring, makes it a valuable building block for asymmetric synthesis. Researchers are increasingly interested in this compound due to its role in developing enantioselective catalysts and bioactive molecules, aligning with the growing demand for chiral intermediates in drug discovery.

The compound’s cyclohexylamine backbone is a common motif in medicinal chemistry, often associated with improved metabolic stability and bioavailability. Recent studies highlight its utility in designing CNS-targeting therapeutics, a hot topic in neuroscience research. With the rise of AI-driven drug design, computational chemists frequently search for 3D structural databases containing compounds like (1S,3R)-3-Methoxy-cyclohexylamine to train predictive models for GPCR modulation—a key area in neurodegenerative disease treatment.

From a synthetic perspective, the methoxy-cyclohexylamine scaffold offers versatility. It can undergo N-functionalization or ring modification to yield derivatives for agrochemicals or flavor/fragrance applications. Industry trends show rising Google searches for "sustainable chiral synthesis" and "green chemistry amines," reflecting interest in eco-friendly production methods for such intermediates. The compound’s stability under mild conditions makes it suitable for flow chemistry processes, a trending technique in continuous manufacturing.

Analytical characterization of CAS No. 1821738-83-3 typically involves HPLC chiral separation and NMR stereochemical analysis, topics frequently queried in academic forums. Its logP value and hydrogen bonding capacity are critical parameters for QSAR studies, another hot search term among computational biologists. Notably, the compound’s low toxicity profile (as per preliminary assays) aligns with the pharmaceutical industry’s focus on Safer-by-Design principles.

In material science, the methoxy-amine moiety’s electron-donating properties have sparked interest for conductive polymer applications. Patent databases reveal growing IP activity around similar structures for organic electronics—a sector with high SEO traffic due to advancements in flexible displays. Furthermore, the compound’s potential as a ligand in metal-organic frameworks (MOFs) resonates with searches for "porous materials for CO2 capture," linking it to climate-tech innovations.

Regulatory-wise, (1S,3R)-3-Methoxy-cyclohexylamine is not classified under restricted lists, making it accessible for global research. Suppliers often highlight its >99% enantiomeric purity—a crucial specification for FDA submissions, as evidenced by frequent queries about "ICH guidelines for chiral impurities." Storage recommendations (typically 2-8°C under inert gas) are another common search topic among lab managers optimizing compound stability protocols.

Future directions may explore its biocatalytic production using engineered enzymes—a trending alternative to traditional resolution methods. The compound’s structural similarity to natural alkaloids also opens doors for phytochemical studies, a niche with growing PubMed citations. As AI-assisted retrosynthesis tools become mainstream (e.g., searches for "Synthia alternatives"), this amine’s straightforward yet versatile structure makes it an ideal case study for machine learning in organic chemistry.

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